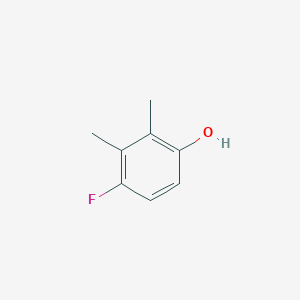

4-Fluoro-2,3-dimethylphenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2,3-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLAUQGFPHIULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650501 | |

| Record name | 4-Fluoro-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77249-34-4 | |

| Record name | 4-Fluoro-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 2,3 Dimethylphenol

Established Synthetic Pathways for 4-Fluoro-2,3-dimethylphenol

The primary approaches to synthesizing this compound involve creating the C-F bond at the C4 position of the 2,3-dimethylphenol (B72121) core. The choice of method often depends on the availability of starting materials, desired yield, and tolerance to various functional groups.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a reagent that delivers an electrophilic fluorine species ("F+"). wikipedia.org Phenols, being highly activated, are prime substrates for this type of reaction. However, challenges include managing regioselectivity and preventing over-fluorination or the formation of dearomatized byproducts. wikipedia.org

A prominent class of modern electrophilic fluorinating agents is based on the N-fluoro-1,4-diazoniabicyclo[2.2.2]octane (F-TEDA) scaffold. beilstein-journals.org The most common of these is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), widely known as Selectfluor™. sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com These reagents are favored for their stability, ease of handling, and efficiency. sigmaaldrich.com

For a substrate like 2,3-dimethylphenol, the two methyl groups are electron-donating, activating the aromatic ring towards electrophilic attack. The para-position (C4) is sterically accessible and electronically favored, making it the most probable site of fluorination. The reaction of phenols with F-TEDA-BF4 in a solvent like acetonitrile (B52724) can yield 4-fluorocyclohexa-2,5-dienone derivatives as intermediates, which then tautomerize to the final fluorophenol product. msu.edu The reactivity and success of the fluorination are enhanced by the presence of such electron-donating substituents. msu.edu Studies on similarly substituted 3,4-dialkylphenols using F-TEDA analogues have shown the formation of 4-fluoro-3,4-dialkylcyclohexa-2,5-dienones, highlighting this potential reaction pathway. researchgate.net The general mechanism for the fluorination of related enol esters with Selectfluor is understood to be a polar two-electron process rather than a single-electron transfer (SET). core.ac.uk

| Substrate Type | Reagent | Key Observation | Reference |

|---|---|---|---|

| Phenols | Selectfluor™ (F-TEDA-BF4) | Electron-donating groups increase reactivity; can form 4-fluorocyclohexa-2,5-dienone intermediates. | msu.edu |

| 3,4-Dialkylphenols | F-TEDA Analogues | Yields corresponding 4-fluoro-3,4-dialkylcyclohexa-2,5-dienone products. | researchgate.net |

| Enol Ethers / Enol Esters | Selectfluor™ (F-TEDA-BF4) | Mechanism is typically a polar two-electron process, not a single-electron transfer. | wikipedia.orgcore.ac.uk |

Xenon difluoride (XeF2) is another reagent capable of the direct fluorination of aromatic compounds. acs.org These reactions often require a catalyst, such as a Lewis acid like boron trifluoride (BF3), to enhance the electrophilicity of the fluorine. researchgate.netresearchgate.net The fluorination of phenols and other activated aryl oxygen compounds with XeF2 has been demonstrated to produce monofluoro-substituted products. researchgate.netacs.org

Research on the fluorination of 2-bromo-4,5-dimethylphenol, a closely related precursor, using XeF2 with a BF3 etherate catalyst provides significant insight. researchgate.net This reaction yielded a mixture of products, including 2-bromo-4,5-dimethyl-4-fluorocyclohexa-2,5-dienone, 2-bromo-3,4-dimethyl-6-fluorophenol, and 6-bromo-3,4-dimethyl-2-fluorophenol. researchgate.net This result suggests that the direct fluorination of 2,3-dimethylphenol with XeF2 would likely also produce a mixture of isomers, including the desired this compound alongside ortho-fluorinated byproducts, necessitating careful separation and purification.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming bonds to an aromatic ring, but it has specific electronic requirements. The canonical SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by at least one strong electron-withdrawing group (e.g., -NO2) positioned ortho or para to it. pressbooks.pub This electron-withdrawing group is necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pub

Synthesizing this compound via a traditional SNAr pathway is challenging. A hypothetical precursor like 4-chloro-2,3-dimethylbenzene or 4-nitro-2,3-dimethylbenzene would lack the necessary activation for substitution. The methyl groups at the C2 and C3 positions are electron-donating, which deactivates the ring toward nucleophilic attack and would make a leaving group at C4 unreactive to a fluoride (B91410) ion source under typical SNAr conditions.

An alternative, albeit more complex, approach could involve the Balz-Schiemann reaction. This procedure would start with 2,3-dimethyl-4-nitroaniline, which would first be reduced to the corresponding aniline (B41778). The aniline is then converted to a diazonium salt, which is an excellent leaving group. Subsequent thermal or photochemical decomposition of the diazonium tetrafluoroborate (B81430) salt introduces the fluorine atom onto the ring.

In recent years, palladium-catalyzed cross-coupling reactions have emerged as a versatile and highly effective method for the synthesis of aryl fluorides. springernature.com This approach typically involves the reaction of an aryl halide (bromide, iodide) or a pseudohalide (triflate) with a fluoride salt in the presence of a palladium catalyst and a specialized ligand. fishersci.deacs.org

The synthesis of this compound using this method would likely start from 4-bromo-2,3-dimethylphenol (B1283881) or the corresponding aryl triflate derived from 2,3-dimethylhydroquinone. The reaction employs a fluoride source such as cesium fluoride (CsF), potassium fluoride (KF), or silver fluoride (AgF). fishersci.de A key to success in these reactions is the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands like AdBrettPhos (L4) showing improved efficacy for challenging substrates, including electron-rich and heteroaryl systems. acs.org However, a potential complication with electron-rich substrates is the formation of regioisomeric byproducts due to competing reaction pathways. acs.org

| Precursor Type | Catalyst System (Precatalyst/Ligand) | Fluoride Source | Typical Solvent | Reference |

|---|---|---|---|---|

| Aryl Triflates | [(cinnamyl)PdCl]₂ / AdBrettPhos (L4) | CsF | Toluene or Cyclohexane | acs.org |

| Aryl Bromides/Iodides | Pd Precatalyst / Custom Phosphine Ligand (e.g., 2a) | AgF / KF | Cyclohexane or 2-MeTHF | acs.org |

A straightforward and classical two-step approach involves an initial electrophilic halogenation of the starting phenol (B47542) followed by a nucleophilic fluorination (a Halex reaction).

First, 2,3-dimethylphenol can be regioselectively halogenated at the activated C4 position. For instance, electrophilic bromination can be performed to produce 4-bromo-2,3-dimethylphenol, a key intermediate that has been reported in the literature. google.com

In the second step, the resulting 4-bromo-2,3-dimethylphenol undergoes a nucleophilic substitution reaction to replace the bromine atom with fluorine. This halogen exchange reaction typically requires a source of fluoride ion, such as anhydrous potassium fluoride, and is often carried out at high temperatures in a polar aprotic solvent. The reactivity of this step can be enhanced through the use of phase-transfer catalysts, which improve the solubility and nucleophilicity of the fluoride salt. While conceptually simple, this step can be challenging due to the relatively low reactivity of the unactivated aryl bromide.

Electrophilic Fluorination Approaches

Novel and Evolving Synthetic Approaches for this compound

Modern synthetic strategies are increasingly focused on improving selectivity, efficiency, and environmental sustainability.

The primary challenge in synthesizing this compound is directing the electrophilic fluorinating agent to the C4 position, which is para to the hydroxyl group and adjacent to a methyl group. The hydroxyl group is a strong ortho-, para-directing group, making the C4 and C6 positions the most electronically activated for electrophilic aromatic substitution. However, steric hindrance from the adjacent methyl groups at C2 and C3 can influence the regiochemical outcome.

Direct fluorination of 2,3-dimethylphenol with electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF4) is a common approach. The regioselectivity of phenol fluorination is sensitive to the reaction conditions and the specific reagent used. researchgate.netresearchgate.net For instance, the fluorination of phenol with Selectfluor™ can yield both 2-fluoro- and 4-fluorophenol (B42351). researchgate.net In the case of 2,3-dimethylphenol, the C6 position (ortho to the hydroxyl) and the C4 position (para to the hydroxyl) are the most likely sites of reaction. The presence of the methyl group at C3 may sterically hinder attack at C4 to some extent, but the para-directing effect of the hydroxyl group is typically dominant.

To achieve high regioselectivity, chemists can employ directing group strategies or optimize reaction parameters such as solvent and temperature. While many conventional fluorination methods for phenols suffer from poor regioselectivity and harsh conditions, modern reagents have improved this landscape. nih.gov For substituted phenols, achieving para-selectivity is often the goal, and methods that can selectively functionalize this position are highly valued. mdpi.com

A summary of typical conditions for electrophilic fluorination of phenols is provided below.

Table 1: Comparison of Reagents for Electrophilic Fluorination of Phenols

| Reagent | Typical Conditions | Comments |

|---|---|---|

| Selectfluor® (F-TEDA-BF4) | Acetonitrile (MeCN), Room Temperature | Widely used, commercially available, and relatively safe. researchgate.net Can produce mixtures of ortho and para isomers. researchgate.net |

| N-Fluorobenzenesulfonimide (NFSI) | Acetonitrile, Elevated Temperature | Effective reagent, often used in metal-catalyzed reactions for C-H fluorination. mdpi.com |

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgrroij.com Key principles applicable to the synthesis of this compound include atom economy, use of safer solvents, and catalysis. sigmaaldrich.comresearchgate.net

Atom Economy : This principle, developed by Barry Trost, encourages maximizing the incorporation of all materials from the reactants into the final product. acs.org Direct C-H fluorination is an ideal example of an atom-economical reaction, as it avoids the use of pre-functionalized starting materials.

Safer Solvents and Reagents : Traditional fluorination reactions sometimes use hazardous solvents. Research is focused on using greener solvents or even solvent-free conditions. researchgate.net Selectfluor® is considered a greener alternative to many earlier fluorinating agents due to its stability and lower toxicity. researchgate.net

Catalysis : Catalytic methods are superior to stoichiometric ones as they reduce waste by using small amounts of a catalyst to generate large amounts of product. sigmaaldrich.com While direct fluorination of phenols is often performed stoichiometrically, research into catalytic methods, including organocatalysis and photocatalysis, is an active area. mdpi.comvapourtec.com For example, flow chemistry is a technology that supports many green chemistry principles by using smaller volumes, improving safety, and reducing waste. vapourtec.com Electrochemical methods also offer a green alternative, potentially avoiding hazardous oxidizing or reducing agents by using electricity to drive reactions. vapourtec.comsioc.ac.cn

The molecule this compound itself is achiral and does not have stereoisomers. Therefore, the asymmetric synthesis of the parent compound is not applicable.

However, if the phenol were to be used as a precursor for more complex, chiral molecules, asymmetric synthesis would become relevant. For instance, chiral catalysts could be used to introduce other functional groups stereoselectively onto the molecule. frontiersin.orgnih.gov The development of asymmetric synthesis for organofluorine compounds is a significant field, often employing chiral catalysts or chiral starting materials to create specific stereoisomers, which is crucial for the biological activity of many pharmaceuticals. nih.govnih.govrsc.org

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanism is key to optimizing reaction conditions for higher yield and selectivity.

The electrophilic fluorination of aromatic compounds, including phenols, using N-F type reagents like Selectfluor®, is a subject of ongoing study. The precise mechanism can be complex and may vary with the substrate and conditions. wikipedia.org

Two primary mechanisms are often considered:

SEAr (Electrophilic Aromatic Substitution) : This is the classic mechanism for aromatic substitution. The electrophilic fluorine agent attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or σ-complex. researchgate.net Loss of a proton from this intermediate restores aromaticity and yields the fluorinated product. Kinetic isotope effect studies (kH/kD) for the fluorination of aromatic compounds with N-F reagents have shown small values, indicating that the decomposition of the Wheland intermediate is not the rate-determining step. researchgate.net

Single Electron Transfer (SET) : An alternative mechanism involves the transfer of a single electron from the aromatic substrate (the donor) to the electrophilic fluorinating agent (the acceptor), forming a radical cation and a radical. researchgate.net Subsequent fluorine transfer and loss of a proton would lead to the final product. Theoretical studies on the fluorination of aromatic compounds with Selectfluor have suggested that the SET mechanism may be preferred over a direct SN2-type attack on the fluorine atom. researchgate.net However, other experimental work, such as radical probe experiments, has not always detected the rearranged products characteristic of radical processes, casting some doubt on a universal SET mechanism. acs.org

For phenols, the high electron density of the ring makes them highly reactive towards electrophiles, and the SEAr pathway is generally considered a viable model.

The choice of reagent and catalyst is paramount in controlling the outcome of the fluorination of 2,3-dimethylphenol.

Reagents : Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are among the most common electrophilic fluorine sources. mdpi.comwikipedia.org They are valued for being crystalline, stable solids that are easier and safer to handle than fluorine gas. researchgate.net The reactivity and selectivity of these N-F reagents can be tuned by modifying the electronic properties of the groups attached to the nitrogen atom. wikipedia.org

Catalysts : While direct fluorination of highly activated rings like phenols may not always require a catalyst, catalysis is crucial for less reactive substrates or for achieving high selectivity. nih.gov Lewis acids can be used to enhance the electrophilicity of the fluorinating agent. In the context of green chemistry, organocatalysts are being explored to achieve enantioselective fluorinations. mdpi.com For example, cinchona alkaloids have been used as catalysts in the asymmetric fluorination of various substrates. nih.gov The interaction between the catalyst, the substrate, and the fluorinating agent can create a structured transition state that favors the formation of one specific regio- or stereoisomer. acs.org

The table below summarizes the roles of different components in a typical selective fluorination reaction.

Table 2: Influence of Reaction Components on Selectivity and Efficiency

| Component | Role | Impact on Synthesis of this compound |

|---|---|---|

| Fluorinating Agent (e.g., Selectfluor®) | Provides the electrophilic fluorine ("F+") source. researchgate.net | The choice of agent affects reactivity and handling safety. |

| Substrate (2,3-dimethylphenol) | The electron-rich aromatic ring acts as the nucleophile. | The -OH group strongly activates the ring and directs fluorination to the ortho/para positions. Methyl groups provide additional activation and steric influence. |

| Solvent (e.g., Acetonitrile) | Solubilizes reactants and influences reaction rates and selectivity. researchgate.net | Polar solvents can stabilize charged intermediates like the Wheland complex. |

| Catalyst (e.g., Lewis Acid, Organocatalyst) | Increases reaction rate and can control selectivity (regio- or stereo-). mdpi.comnih.gov | Can enhance para-selectivity by coordinating to the hydroxyl group or the fluorinating agent, sterically blocking the ortho positions. |

Purification and Isolation Techniques for Synthetic this compound

The purification and isolation of the target compound, this compound, from a reaction mixture are critical steps to obtain a product with high purity. The choice of method depends on the nature of the impurities present, the scale of the synthesis, and the desired final purity. Commonly employed techniques for the purification of phenolic compounds include chromatographic methods and crystallization.

Chromatographic techniques are powerful tools for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC) and column chromatography are particularly well-suited for the purification of substituted phenols.

High-Performance Liquid Chromatography (HPLC):

HPLC offers high resolution and is an effective method for both analytical and preparative-scale purification of phenolic compounds. mdpi.comtandfonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these separations, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. mdpi.com

For the separation of fluorinated and methylated phenols, the use of specialized stationary phases, such as pentafluorophenyl (PFP) phases, can offer unique selectivity. thermofisher.com The introduction of fluorine atoms into the stationary phase can lead to enhanced retention and selectivity for halogenated and positional isomers. thermofisher.com The separation is influenced by factors such as the mobile phase composition, flow rate, and column temperature. academicjournals.org A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures. nih.gov

Table 1: Illustrative HPLC Parameters for the Purification of Substituted Phenols

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 or Pentafluorophenyl (PFP) | C18 is a standard for nonpolar compounds; PFP offers alternative selectivity for halogenated aromatics. mdpi.comthermofisher.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with a range of polarities. mdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min (analytical) | Optimized for best resolution and analysis time. |

| Detection | UV at 270-280 nm | Phenolic compounds typically exhibit strong absorbance in this range. tandfonline.com |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Can improve peak shape and reduce viscosity. |

This table presents generalized conditions and should be optimized for the specific separation of this compound.

Column Chromatography:

For larger scale purifications, column chromatography using silica (B1680970) gel as the stationary phase is a standard and cost-effective method. ijcce.ac.irrsc.org The choice of eluent (mobile phase) is crucial for a successful separation. A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). rsc.org In the case of purifying nitrophenols, a petroleum ether/ethyl acetate mixture has been used effectively as an eluent. ijcce.ac.ir

Table 2: General Conditions for Column Chromatography of Phenolic Compounds

| Parameter | Condition | Purpose |

| Stationary Phase | Silica Gel (e.g., 60-120 mesh) | Standard adsorbent for separating compounds of moderate polarity. rsc.org |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Petroleum Ether/Acetone gradient | A gradient of increasing polarity is used to elute compounds based on their affinity for the stationary phase. ijcce.ac.ir |

| Monitoring | Thin-Layer Chromatography (TLC) | To track the separation and identify fractions containing the desired product. rsc.org |

This table provides a general guideline; the specific solvent system and gradient must be determined experimentally.

Crystallization is a highly effective technique for purifying solid organic compounds. mt.com The principle relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures. rubingroup.org

The process typically involves dissolving the impure solid in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. rubingroup.org The selection of an appropriate solvent is the most critical step. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, be chemically inert, and be easily removable from the purified crystals. rubingroup.org

For phenolic compounds, a variety of solvents can be used. For instance, 2,5-dimethylphenol (B165462) can be crystallized from an ethanol/ether mixture. chemicalbook.com In some cases, a two-solvent system (a "good" solvent and a "poor" solvent) is employed to achieve the desired solubility profile. rubingroup.org For example, a patent describing the separation of a trifluoromethylphenol isomer mentions the formation of a solid precipitate by adding a base in the presence of a solvent like toluene, which is a method of selective precipitation. google.com Another example is the recrystallization of 4-chloro-3,5-dimethylphenol (B1207549) from chlorobenzene.

The process of inducing crystallization can sometimes be initiated by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound. rubingroup.org After crystallization, the purified solid is collected by filtration, washed with a small amount of cold solvent, and dried.

Table 3: Potential Solvents for the Recrystallization of Substituted Phenols

| Solvent/Solvent System | Boiling Point (°C) | Polarity | Notes |

| Toluene | 111 | Nonpolar | Can be a good solvent for less polar phenols. google.com |

| Hexane/Ethyl Acetate | Variable | Nonpolar/Polar aprotic | A common mixed-solvent system for adjusting polarity. rubingroup.org |

| Ethanol/Water | Variable | Polar protic | A versatile system for moderately polar compounds. |

| Chlorobenzene | 132 | Nonpolar | Has been used for recrystallizing chlorinated dimethylphenols. |

The suitability of a solvent for this compound must be determined experimentally.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2,3 Dimethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Fluoro-2,3-dimethylphenol

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For this compound, analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation experiments, confirms the substitution pattern and electronic structure of the compound.

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the phenolic hydroxyl group, and the two methyl groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The hydroxyl group is electron-donating, while the fluorine atom is electron-withdrawing through induction but electron-donating through resonance.

The aromatic region is expected to show two doublets corresponding to the two aromatic protons, H-5 and H-6. These protons form an AX spin system, and their coupling is also influenced by the fluorine atom at position 4. The proton ortho to the fluorine (H-5) will exhibit a doublet with a coupling constant typical for ortho-proton-fluorine coupling (³JHF), in addition to the ortho-proton-proton coupling (³JHH) with H-6. The H-6 proton will appear as a doublet due to coupling with H-5.

The two methyl groups at positions 2 and 3 are chemically non-equivalent and are expected to appear as two distinct singlets in the upfield region of the spectrum. The phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | 4.5 - 5.5 | br s | - |

| H-6 | 6.95 - 7.10 | d | ³JHH ≈ 8-9 |

| H-5 | 6.70 - 6.85 | dd | ³JHH ≈ 8-9, ³JHF ≈ 8-10 |

| C2-CH₃ | 2.20 - 2.30 | s | - |

| C3-CH₃ | 2.10 - 2.20 | s | - |

Predicted values are based on analysis of similar compounds such as 2,3-dimethylphenol (B72121), 4-fluorophenol (B42351), and other fluorinated dimethylphenols.

The ¹³C NMR spectrum provides information on all eight carbon atoms in the this compound molecule. The carbon chemical shifts are highly sensitive to the electronic environment and show characteristic couplings to the fluorine atom (nJCF).

The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF) and will appear as a doublet. Its chemical shift will be significantly downfield due to the electronegativity of fluorine. The carbons ortho (C-3, C-5) and meta (C-2, C-6) to the fluorine will also show smaller C-F couplings (²JCF and ³JCF, respectively), appearing as doublets. The carbon bearing the hydroxyl group (C-1) will be deshielded. The signals for the two methyl carbons will appear at the most upfield positions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (nJCF, Hz) |

| C-1 | 151 - 154 | ⁴JCF ≈ 2-4 |

| C-2 | 124 - 127 | ³JCF ≈ 7-9 |

| C-3 | 123 - 126 | ²JCF ≈ 18-22 |

| C-4 | 155 - 158 | ¹JCF ≈ 235-245 |

| C-5 | 116 - 119 | ²JCF ≈ 22-26 |

| C-6 | 118 - 121 | ³JCF ≈ 7-9 |

| C2-CH₃ | 15 - 17 | - |

| C3-CH₃ | 11 - 13 | - |

Predicted values are based on analysis of similar compounds such as 2,3-dimethylphenol and 4-fluorophenol and established substituent effects. iranchembook.irhmdb.cachemicalbook.com

¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine nucleus. The spectrum of this compound is expected to show a single signal for the fluorine atom at C-4. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. The signal will be split into a doublet of doublets due to coupling with the ortho proton (H-5, ³JFH) and the meta proton (H-3, which is a methyl group in this case, leading to a smaller ⁴JFH with the methyl protons). However, the primary splitting will be from the ortho proton H-5. The chemical shift for aryl fluorides typically appears in the range of -100 to -140 ppm relative to CFCl₃. For 4-fluorophenol, the signal appears around -126 ppm. rsc.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C4-F | -120 to -130 | dd | ³JFH-5 ≈ 8-10, ⁴JFH-6 ≈ 4-6 |

Predicted values are based on data for 4-fluorophenol and other fluorinated aromatic compounds. rsc.orgnih.gov

Two-dimensional NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship. No correlations would be expected for the singlet methyl signals or the hydroxyl proton under typical conditions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. acdlabs.com For this compound, it would show correlations between:

H-5 and C-5

H-6 and C-6

The methyl protons and their respective methyl carbons.

H-5 to C-1, C-3, and C-4.

H-6 to C-2 and C-4.

Methyl protons at C-2 to C-1, C-3, and C-6.

Methyl protons at C-3 to C-2, C-4, and C-5.

The hydroxyl proton to C-1 and C-2.

Infrared (IR) Spectroscopy and Vibrational Analysis of this compound

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. researchgate.net

O-H Stretch: A prominent broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a phenol (B47542). pressbooks.pub

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: The stretching vibrations of the aromatic ring are expected to produce several sharp bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong, characteristic absorption band for the C-F bond stretch is expected in the 1200-1250 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the phenol is typically found around 1200-1260 cm⁻¹.

Out-of-Plane Bending: C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch (intermolecular H-bonded) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2980 | Medium | Aliphatic C-H stretch (methyl) |

| 1580 - 1610 | Medium-Strong | Aromatic C=C stretch |

| 1450 - 1520 | Medium-Strong | Aromatic C=C stretch |

| 1200 - 1250 | Strong | C-F stretch |

| 1200 - 1260 | Strong | C-O stretch (phenol) |

| 800 - 900 | Strong | Aromatic C-H out-of-plane bend |

Predicted values are based on typical IR absorption frequencies for substituted phenols and fluoroaromatic compounds. libretexts.orgnih.gov

Mass Spectrometry (MS) of this compound

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. For this compound (molar mass: 140.15 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 140.

The fragmentation pattern will be dictated by the stability of the resulting ions. A common fragmentation pathway for phenols is the loss of a methyl group (CH₃), leading to a stable hydroxytropylium-type ion.

Molecular Ion (M⁺): A strong peak at m/z = 140, corresponding to the intact molecule [C₈H₉FO]⁺.

[M-CH₃]⁺: Loss of a methyl radical from the molecular ion would result in a significant peak at m/z = 125. This is often the base peak in dimethylphenols.

[M-CHO]⁺: Loss of a formyl radical (CHO) is another possible fragmentation pathway for phenols, which would give a peak at m/z = 111.

[M-CO]⁺: Loss of carbon monoxide from the molecular ion can also occur, leading to a peak at m/z = 112.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Relative Intensity | Assignment |

| 140 | High | [C₈H₉FO]⁺ (Molecular Ion) |

| 125 | High (possible base peak) | [M - CH₃]⁺ |

| 112 | Medium | [M - CO]⁺ |

| 111 | Medium | [M - CHO]⁺ |

Predicted fragmentation is based on general principles of mass spectrometry for phenols and substituted aromatic compounds. dphen1.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the precise mass determination of molecules. nih.gov Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, often to four or more decimal places. This precision allows for the determination of the elemental composition of a compound by distinguishing between ions with the same nominal mass but different exact masses due to the mass defects of their constituent atoms. nih.gov

For this compound (C₈H₉FO), the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, and ¹⁶O). The ability of HRMS to provide highly accurate mass data is essential for confirming the elemental formula of synthesized compounds and for identifying unknown substances in complex mixtures. nih.gov The data generated by HRMS can be used to build spectral libraries for the identification of various compounds, including environmental contaminants and biomarkers. cdc.gov

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used as a "molecular fingerprint" for identification. cdc.govdocbrown.info

The fragmentation of this compound under electron ionization (EI) would be expected to follow pathways typical for substituted phenols and aromatic compounds. Common fragmentation processes include the loss of the hydroxyl radical (•OH), the methyl group (•CH₃), and the formyl group (•CHO), as well as cleavages of the aromatic ring itself. The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of a fluorine radical (•F) or HF. The analysis of these fragmentation pathways provides valuable insights into the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique that measures the absorption of UV or visible light by a sample. wikipedia.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org For aromatic compounds like this compound, the absorption bands are typically associated with π → π* transitions of the benzene ring. up.ac.za

The UV spectrum of a substituted benzene derivative is influenced by the nature and position of the substituents on the ring. The hydroxyl (-OH), methyl (-CH₃), and fluoro (-F) groups on this compound will cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene, which exhibits a primary absorption band around 200 nm and a weaker secondary band around 255 nm. up.ac.za These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, provide information about the electronic environment of the chromophore. up.ac.za The intensity of the absorption is related to the concentration of the compound in solution, following the Beer-Lambert law under ideal conditions. researchgate.net UV-Vis spectroscopy is a valuable tool for quantitative analysis and for studying the electronic structure of molecules. sci-hub.se

| Spectroscopic Data for Phenolic Compounds | |

| Compound | Reported UV Absorption Maxima (λ_max) |

| Phenol | ~210 nm, ~270 nm |

| p-Cresol (4-methylphenol) | Shifts in primary and secondary bands relative to phenol |

| Halogenated Phenols | Exhibit bathochromic shifts of primary and secondary bands |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Other Advanced Spectroscopic Techniques (e.g., EPR, Raman Spectroscopy)

Other advanced spectroscopic techniques can provide further insights into the properties of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR) spectroscopy, is a technique used to study chemical species that have unpaired electrons. While this compound in its ground state is not paramagnetic, EPR could be used to study its radical cation, which could be generated through chemical or electrochemical oxidation. The resulting EPR spectrum would provide information about the distribution of the unpaired electron density within the molecule.

Computational Chemistry and Theoretical Studies of 4 Fluoro 2,3 Dimethylphenol

Density Functional Theory (DFT) Calculations for 4-Fluoro-2,3-dimethylphenol

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scholarsresearchlibrary.com For this compound, DFT calculations are instrumental in understanding its fundamental chemical and physical properties. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a balance of accuracy and computational cost. scholarsresearchlibrary.comresearchgate.netresearchgate.net

The first step in a DFT study is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. scholarsresearchlibrary.com This process determines the most stable three-dimensional arrangement of the atoms, providing precise values for bond lengths, bond angles, and dihedral angles. For this compound, optimization would reveal the spatial orientation of the hydroxyl and methyl groups relative to the fluorinated benzene (B151609) ring.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative of typical DFT output. Exact values would be derived from specific DFT calculations.

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.97 Å |

| C-O-H Bond Angle | ~109° |

| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. researchgate.net These theoretical spectra can be correlated with experimental data to aid in the structural identification of the compound.

Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch, C-F stretch, C-H stretches of the methyl groups, and various aromatic ring vibrations. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement with experimental results. researchgate.net

Table 2: Illustrative Vibrational Frequencies for this compound Note: This table illustrates representative vibrational modes and their expected frequency ranges based on DFT calculations for similar phenolic compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3550 - 3650 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 3000 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive. malayajournal.org For this compound, the electron-donating hydroxyl and methyl groups and the electron-withdrawing fluorine atom would collectively determine the energies and distributions of these orbitals.

Table 3: Predicted FMO Properties for this compound (Illustrative) Note: Values are representative based on studies of related fluorinated phenols and are typically reported in electron volts (eV).

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -5.8 | Electron-donating ability |

| LUMO Energy | ~ -1.1 | Electron-accepting ability |

Quantum Structure-Activity Relationship (QSAR) Studies for Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.govjst.go.jp For phenolic compounds, QSAR models are frequently developed to predict properties like antioxidant activity or toxicity. researchgate.netresearchgate.net

These models use molecular descriptors, which are numerical values derived from the chemical structure. Descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). scholarsresearchlibrary.comresearchgate.net A QSAR model for a series of phenols could be used to predict the activity of this compound by calculating its relevant descriptors and inputting them into the established equation. Key descriptors for phenolic compounds often include the O-H bond dissociation enthalpy (BDE) and ionization potential (IP), which are crucial for antioxidant mechanisms. researchgate.net

Table 4: Common Descriptors in QSAR Studies of Phenolic Compounds

| Descriptor Type | Example | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Governs electron transfer reactions. jst.go.jp |

| Electronic | pKa | Relates to the compound's ionization state. jst.go.jp |

| Thermodynamic | Bond Dissociation Enthalpy (BDE) | Key parameter for radical scavenging activity. researchgate.net |

| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and transport. researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. mdpi.com An MD simulation for this compound would model its movements and conformational changes over time at a given temperature.

This approach is useful for conformational analysis, such as studying the rotation of the hydroxyl and methyl groups. In a solvent, MD can also simulate how the molecule interacts with its environment, providing insights into solvation effects and intermolecular forces. The simulations rely on force fields, which are sets of parameters that define the potential energy of the system, to calculate the forces between atoms and predict their motion. mdpi.com

In Silico Docking Studies (if applicable to specific interactions)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rsc.orgnih.gov This method is only applicable if a specific biological target for this compound is being investigated.

The process involves placing the 3D structure of this compound into the active site of a target protein. A scoring function then estimates the binding affinity, or strength of the interaction, often reported as a binding energy in kcal/mol. nih.gov The results can identify plausible binding poses and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov Such studies could hypothetically be used to screen this compound for potential inhibitory activity against various enzymes.

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dimethylphenol (B72121) |

| 4-fluorophenol (B42351) |

| Pentafluorophenol |

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, utilizing quantum chemical methods such as Density Functional Theory (DFT), is instrumental in forecasting the reactivity and regioselectivity of this compound in chemical reactions. These models rely on the calculation of various molecular descriptors that provide insights into the electronic and structural characteristics of the molecule.

Reactivity Descriptors

Key descriptors used to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and atomic charges. The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity. semanticscholar.org The distribution of atomic charges, often calculated using methods like Mulliken population analysis, can indicate the most likely sites for electrophilic or nucleophilic attack. semanticscholar.org

While specific computational studies exclusively on this compound are not widely available, data from structurally related phenols can provide valuable approximations of its expected reactivity. Theoretical analyses of para-substituted fluorophenols and other halogenated phenols offer a comparative basis. semanticscholar.orgimist.ma For instance, DFT calculations on p-fluorophenol and 2,6-dichloro-4-fluorophenol (B1329666) can help in estimating the electronic properties of the target molecule.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Method/Basis Set | Reference |

|---|---|---|---|---|---|

| p-Fluorophenol | -6.23 | -0.54 | 5.69 | B3LYP/6-311G(d,p) | imist.ma |

| p-Chlorophenol | -6.32 | -0.98 | 5.34 | B3LYP/6-311G(d,p) | imist.ma |

| p-Bromophenol | -6.29 | -1.02 | 5.27 | B3LYP/6-311G(d,p) | imist.ma |

| 2,6-dichloro-4-fluorophenol | -7.12 | -1.65 | 5.47 | DFT/B3LYP/6-311+G(d,p) | semanticscholar.org |

The presence of two methyl groups on the aromatic ring of this compound, which are electron-donating, would be expected to raise the HOMO energy compared to p-fluorophenol, likely increasing its susceptibility to electrophilic attack. The fluorine atom, being electronegative, will influence the charge distribution across the aromatic ring.

Predicting Selectivity in Reactions

Computational models are particularly adept at predicting the selectivity of chemical reactions. For phenols, electrophilic aromatic substitution is a common reaction class. The positions on the aromatic ring most susceptible to electrophilic attack can be predicted by examining the sites with the highest electron density. This is often inferred from the calculated Mulliken charges on the carbon atoms of the benzene ring.

In the case of this compound, the directing effects of the hydroxyl, fluoro, and two methyl substituents will determine the regioselectivity. The hydroxyl and methyl groups are ortho-, para-directing activators, while the fluorine atom is an ortho-, para-directing deactivator. Computational models can quantify the cumulative effect of these substituents.

Furthermore, computational studies can model the entire reaction pathway for a given transformation, including the structures and energies of reactants, transition states, and products. This allows for the determination of activation barriers for different possible reaction pathways. For example, in nucleophilic aromatic substitution (SNAr) reactions involving fluorophenols, DFT calculations have been used to compute the energy profiles of the reaction, providing insight into the feasibility and selectivity of the substitution. osti.gov A study on the SNAr of 4-fluoro-2,6-dimethylphenol (B1589906) demonstrated that the reaction proceeds efficiently, and computational analysis supported a concerted mechanism. osti.govnih.gov

| Reactant | Reaction Type | Predicted Favorable Position for Attack | Computational Insight | Reference |

|---|---|---|---|---|

| 4-Fluoro-2,6-dimethylphenol | Nucleophilic Aromatic Substitution (SNAr) | C4 (ipso-substitution of Fluorine) | Computational analysis suggests a concerted mechanism with a lower activation barrier due to radical-intermediate activation. | osti.govnih.gov |

| p-Fluorophenol | Electrophilic Aromatic Substitution | Ortho to the hydroxyl group | Mulliken charge analysis indicates higher negative charge on carbons ortho to the -OH group. | imist.ma |

The predictive power of these computational models is crucial for designing synthetic routes that are both efficient and selective, minimizing the formation of unwanted byproducts. For this compound, such models would be invaluable in predicting its behavior in various synthetic transformations, guiding experimental efforts.

Chemical Reactivity and Derivatization of 4 Fluoro 2,3 Dimethylphenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for reactions, allowing for the formation of ethers and esters, and is susceptible to oxidation.

The phenolic hydroxyl group of 4-Fluoro-2,3-dimethylphenol can readily undergo etherification. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated by a base (like sodium hydroxide) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form an ether. Palladium-catalyzed allylic etherification of various phenols, including those with fluoro-substituents, with vinyl ethylene (B1197577) carbonate has also been demonstrated as a viable method for forming aryl allyl ethers. frontiersin.org

Esterification of phenols, while sometimes less straightforward than with aliphatic alcohols, can be achieved. google.com Direct esterification with carboxylic acids is possible but often requires strong acid catalysts and conditions to drive the reaction equilibrium. google.com A more common and efficient laboratory method involves reacting the phenol with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. google.com

| Reaction Type | Typical Reagents | General Product |

|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (R-X) | Aryl Ether (Ar-O-R) |

| Esterification | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Aryl Ester (Ar-O-COR) |

Phenols are susceptible to oxidation, which can lead to a variety of products including quinones and dimers from oxidative coupling. The oxidation of dimethylphenols can be complex; for instance, the oxidation of 2,3-dimethylphenol (B72121) with certain reagents can yield dimeric products. rsc.org The specific products formed upon oxidation of this compound would depend on the oxidant used and the reaction conditions. Oxidants like Fremy's salt are known to convert phenols into quinones. youtube.com Other oxidants such as iron(III) chloride or selenium dioxide have also been used for the oxidation of dimethylphenols. youtube.com Studies on various dimethylphenol isomers have shown that ortho- and para-substituted isomers can be degraded more rapidly by photo-oxidation compared to meta-substituted isomers. geologyscience.ru

Aromatic Substitution Reactions of the Phenolic Ring

The substituents on the benzene (B151609) ring dictate the position and rate of electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution (SEAr), the existing substituents on the ring direct the position of the incoming electrophile. The directing effects are a combination of resonance and inductive effects. chemistrytalk.orglibretexts.org

Hydroxyl (-OH) group: A strongly activating, ortho, para-director due to its strong electron-donating resonance effect. unizin.org

Methyl (-CH₃) groups: Activating, ortho, para-directors through an electron-donating inductive effect. libretexts.org

For this compound, the available positions for substitution are C5 and C6. The powerful activating and directing effect of the hydroxyl group is expected to dominate. Both the -OH group and the C3-methyl group direct to the C5 position. The C2-methyl group directs to the C6 position. The C4-fluoro group directs to the C5 position. Therefore, electrophilic substitution is strongly favored at the C5 position, which is para to the hydroxyl group and activated by multiple substituents. The C6 position, ortho to the hydroxyl group, is the next most likely site, though it is sterically hindered by the adjacent methyl group.

Analogous reactions support this prediction. For example, the nitration of 2,3-dimethylphenol yields both 4-nitro and 6-nitro products. cdnsciencepub.com Similarly, nitration of 4-bromo-2,6-dimethylphenol (B182379) occurs, though it can be accompanied by other complex reactions. A method for preparing 2-fluoro-4-nitrophenol (B1220534) involves the nitrosation of 2-fluorophenol (B130384) followed by oxidation, highlighting a pathway for introducing a nitro group onto a fluorinated phenol ring. google.com

| Reaction | Electrophile | Predicted Major Product | Predicted Minor Product |

|---|---|---|---|

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 4-Fluoro-2,3-dimethyl-5-nitrophenol | 4-Fluoro-2,3-dimethyl-6-nitrophenol |

| Bromination | Br₂ | 5-Bromo-4-fluoro-2,3-dimethylphenol | 6-Bromo-4-fluoro-2,3-dimethylphenol |

| Sulfonation | SO₃ (from fuming H₂SO₄) | 5-Fluoro-6-hydroxy-3,4-dimethylbenzene-1-sulfonic acid | 4-Fluoro-5-hydroxy-2,3-dimethylbenzene-1-sulfonic acid |

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. wikipedia.org This reaction is generally favored on electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group. wikipedia.org

In this compound, the fluorine atom is a good leaving group for SNAr. wikipedia.org However, the ring is substituted with electron-donating hydroxyl and methyl groups, which deactivate the ring toward nucleophilic attack. For SNAr to occur, the hydroxyl group would likely need to be deprotonated to the phenoxide, which is an even stronger electron-donating group, further disfavoring the reaction. Therefore, direct SNAr by replacing the fluorine atom is generally unfavorable unless the aromatic ring is further modified with strong electron-withdrawing groups. osti.gov Recent strategies have explored the deoxyfluorination of phenols via aryl fluorosulfonate intermediates, which then undergo nucleophilic fluorination under milder conditions than traditional SNAr. researchgate.netacs.org Polyfluoroarenes are known to undergo SNAr with various nucleophiles like alcohols and amines. nih.gov

Reactions Involving the Methyl Groups

The methyl groups attached to the aromatic ring can also participate in chemical reactions, primarily under free-radical conditions. Free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (like AIBN or UV light), can selectively halogenate the benzylic position. wikipedia.org This would lead to the formation of (halomethyl)phenols. The two methyl groups at the C2 and C3 positions could potentially both react, leading to a mixture of mono- and di-halogenated products on the side chains.

Under more vigorous conditions, the methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. However, these harsh conditions would also likely oxidize the sensitive phenol group and potentially degrade the aromatic ring.

Benzylic Functionalization

The methyl groups of this compound represent benzylic positions that are susceptible to functionalization, primarily through free-radical pathways. These reactions allow for the introduction of a variety of functional groups, transforming the methyl substituents into more complex moieties for the synthesis of new derivatives.

One of the most common methods for benzylic functionalization is bromination using N-Bromosuccinimide (NBS), often in the presence of a radical initiator such as heat or light. masterorganicchemistry.comyoutube.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism. masterorganicchemistry.comnih.gov The process is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from one of the benzylic methyl groups of the phenol. chemistrysteps.com This abstraction results in the formation of a resonance-stabilized benzylic radical, which is a key intermediate in the reaction. youtube.comchemistrysteps.com The benzylic radical then reacts with a bromine source, typically Br₂ generated in low concentrations from NBS, to form the benzylic bromide and regenerate a bromine radical, continuing the chain reaction. masterorganicchemistry.comyoutube.com Lewis acids such as zirconium(IV) chloride have also been shown to catalyze benzylic bromination with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under mild conditions, proceeding through a radical generation pathway. nih.gov

Beyond halogenation, benzylic C–H bonds can undergo oxidation to introduce oxygen-containing functional groups. nih.gov Strategies for direct C–H oxyfunctionalization can yield enantioenriched benzylic alcohols, which are valuable in pharmaceuticals and fine chemicals. nih.gov Furthermore, copper-catalyzed cross-coupling reactions can functionalize benzylic C-H bonds to form ethers, demonstrating the versatility of these positions in forming new C-O bonds. researchgate.net

The reactivity of the benzylic positions in this compound allows for the synthesis of a diverse range of derivatives, including halides, alcohols, and ethers, which can serve as building blocks for more complex molecules.

Table 1: Reagents for Benzylic Functionalization

| Functionalization Type | Reagent(s) | Initiator/Catalyst | Product Type |

| Bromination | N-Bromosuccinimide (NBS) | Light (hν) or Heat (Δ) | Benzylic Bromide |

| Bromination | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Zirconium(IV) chloride (Lewis Acid) | Benzylic Bromide |

| Oxidation/Hydroxylation | Molecular Oxygen (O₂) | Photoredox/Enzymatic Catalysts | Benzylic Alcohol |

| Etherification | Alcohols | Copper Catalysts | Benzylic Ether |

Formation of Derivatives with Potential Research Interest

The transformation of phenols into cyclohexadienones is a powerful method for dearomatization, yielding versatile building blocks for organic synthesis. nih.gov For this compound, this conversion can be achieved through oxidative dearomatization processes. researchgate.net Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), are particularly effective for the oxidative dearomatization of phenolic compounds. nih.govnih.gov These reactions proceed by oxidizing the phenol, which is then trapped by a nucleophile. In the presence of water, this can lead to the formation of 4-hydroxy-cyclohexadienone (quinol) frameworks. nih.gov

Another route to cyclohexadienones involves halogenation. The reaction of a related compound, 2,4-dimethylphenol (B51704), with excess bromine has been shown to yield 4,6-dibromo-2,4-dimethylcyclohexa-2,5-dienone. rsc.org This suggests that electrophilic halogenation of this compound could similarly lead to a halogenated cyclohexadienone derivative, where the fluorine atom remains at the 4-position.

Furthermore, electrochemical methods offer an environmentally friendly alternative for the synthesis of cyclohexadienones from aromatic precursors. nih.govchemistryviews.org Electrooxidative dearomatization of biphenyls has been developed, and such techniques could potentially be adapted for the direct oxidation of highly substituted phenols. nih.govchemistryviews.org These methods often operate under mild conditions and tolerate a wide range of functional groups. chemistryviews.org The synthesis of fluorinated cyclohexadienones is also known from the reaction of fluorohalocyclohexadienones with various reagents, highlighting the stability and accessibility of this class of compounds. epo.org

Electrophilic aromatic substitution is a key reaction for functionalizing the aromatic ring of this compound. The position of substitution is dictated by the directing effects of the substituents already present: the hydroxyl (-OH), two methyl (-CH₃) groups, and the fluorine (-F) atom. imperial.ac.uk

The hydroxyl group is a powerful activating group and an ortho, para-director. unizin.org The methyl groups are also activating and ortho, para-directing. unizin.org The fluorine atom, while deactivating due to its high electronegativity (inductive effect), is also an ortho, para-director because its lone pairs can participate in resonance. libretexts.org In electrophilic aromatic substitution, the directing effects of these groups combine. The hierarchy of activating strength is generally -OH > -CH₃ > -F.

For this compound, the positions are as follows:

C4: Blocked by the fluorine atom.

C2 & C3: Blocked by methyl groups.

C1: Blocked by the hydroxyl group.

C5 & C6: Available for substitution.

The powerful activating and directing effect of the hydroxyl group will strongly favor substitution at its ortho and para positions. The para position (C4) is blocked by fluorine. One ortho position (C2) is blocked by a methyl group. Therefore, the most activated and sterically accessible position for an incoming electrophile is the C6 position, which is ortho to the hydroxyl group.

Thus, the electrophilic bromination of this compound is expected to yield 6-Bromo-4-fluoro-2,3-dimethylphenol as the major product. This is consistent with studies on similar phenols; for example, 2,4-dimethylphenol first undergoes bromination at the C6 position, which is ortho to the hydroxyl group and vacant. rsc.org Practical methods for the bromination of phenols include using reagents like N-Bromosuccinimide (NBS) or a combination of PIDA and AlBr₃, which can be effective even for sterically hindered substrates. nih.gov Further bromination could potentially occur at the C5 position or involve the benzylic methyl groups, depending on the reaction conditions. rsc.org

Table 2: Predicted Regioselectivity of Electrophilic Bromination

| Substituent | Position | Activating/Deactivating | Directing Effect | Predicted Major Product Position |

| -OH | C1 | Activating | ortho, para | C6 |

| -CH₃ | C2 | Activating | ortho, para | |

| -CH₃ | C3 | Activating | ortho, para | |

| -F | C4 | Deactivating | ortho, para |

Bioconjugation involves the covalent linking of molecules to biomolecules such as proteins. The phenolic group of this compound makes it a structural mimic of the amino acid tyrosine, which contains a phenol side chain. This similarity allows it to potentially engage in tyrosine-specific bioconjugation reactions. nih.gov

One prominent method for tyrosine modification is the "tyrosine-click" reaction, which utilizes 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs). acs.org These reagents react selectively with the electron-rich phenol ring of tyrosine under mild, aqueous conditions. acs.org A scaffold like this compound, if incorporated into a larger molecule or probe, could serve as a target for PTAD-based conjugation. This strategy is valued for its rapid kinetics and the stability of the resulting linkage. acs.org

Another enzyme-mediated approach involves tyrosinase, which oxidizes tyrosine residues to reactive o-quinones. nih.gov These quinones can then be captured by nucleophiles, such as the thiol group of a cysteine residue, to form a stable covalent bond. nih.gov A molecule based on the this compound scaffold could potentially be a substrate for such enzymatic oxidation, enabling its conjugation to proteins containing accessible cysteine residues.

The presence of a fluorine atom also introduces the possibility of using nucleophilic aromatic substitution (SNAr) for bioconjugation, although this typically requires the aromatic ring to be further activated by strong electron-withdrawing groups.

Catalytic Transformations Involving this compound

The structure of this compound allows it to participate in a variety of catalytic transformations, particularly transition-metal-catalyzed cross-coupling reactions. acs.org These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The phenolic hydroxyl group can be converted into a more reactive leaving group, such as a triflate or tosylate, to enable cross-coupling. nih.gov Phenol derivatives are robust and easily synthesized, making them attractive alternatives to aryl halides in reactions like the Suzuki, Negishi, and Stille couplings. acs.orgnih.gov For instance, after converting the hydroxyl group of this compound to a triflate, it could be coupled with boronic acids (Suzuki coupling) or organozinc reagents (Negishi coupling) using a palladium catalyst to form a new C-C bond at the C1 position. nih.gov

Direct C-H functionalization is another powerful strategy that avoids the need for pre-functionalization. nih.gov Transition metals like palladium, rhodium, and ruthenium can catalyze the activation of C-H bonds ortho to the phenolic hydroxyl group. researchgate.netnih.gov The hydroxyl group acts as a directing group, guiding the catalyst to the adjacent C-H bond (at the C6 position in this case). researchgate.net This allows for the direct introduction of various functional groups, such as alkenes (olefination) or aryl groups (arylation), at the C6 position. researchgate.netbohrium.com

Furthermore, catalytic oxidative coupling reactions can be used to dimerize phenol units or cross-couple them with other aromatic compounds. nih.govacs.org These reactions often proceed through the formation of a phenol radical intermediate and can be controlled to achieve specific regioselectivity (e.g., ortho-ortho or ortho-para coupling), depending on the catalyst used. nih.govacs.org

Table 3: Potential Catalytic Reactions

| Reaction Type | Catalyst System (Example) | Functionalized Position | Bond Formed |

| Suzuki Cross-Coupling (of triflate derivative) | Pd(0) catalyst | C1 | C-C (aryl) |

| Direct C-H Olefination | Ru or Pd catalyst | C6 | C-C (alkenyl) |

| Oxidative Coupling | Cr or Ru catalyst | C6 | C-C (aryl) |

| C-O Cross-Coupling | Cu or Pd catalyst | C1 | C-O (aryl ether) |

Advanced Applications and Research Prospects of 4 Fluoro 2,3 Dimethylphenol

Role in Organic Synthesis and Medicinal Chemistry

Fluorinated compounds are of significant interest in medicinal chemistry and organic synthesis due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity of nearby functional groups.

Precursor in the Synthesis of Complex Molecules

As a substituted phenol (B47542), 4-Fluoro-2,3-dimethylphenol can serve as a versatile precursor in the synthesis of more complex molecular architectures. The hydroxyl group can be readily converted into other functional groups, such as ethers and esters, or it can direct electrophilic substitution on the aromatic ring. The fluorine and methyl groups can influence the regioselectivity of these reactions, allowing for the controlled construction of intricate molecules. While specific examples of complex molecules synthesized directly from this compound are not readily found in the literature, its potential as a starting material is evident from the general reactivity of fluorinated phenols in organic synthesis.

Building Block for Biologically Active Compounds

The incorporation of fluorine into bioactive molecules is a common strategy in drug discovery to improve pharmacokinetic and pharmacodynamic properties. Therefore, this compound represents a valuable building block for the synthesis of new potentially biologically active compounds. The lipophilicity and metabolic stability of a molecule can be fine-tuned by the introduction of the fluoro-dimethylphenyl moiety. Although specific research detailing the synthesis of biologically active compounds from this particular phenol is limited, the broader class of fluorinated phenols is widely used for this purpose.

Materials Science Applications

The unique electronic and structural characteristics of fluorinated organic compounds also make them attractive for applications in materials science.

Polymer Chemistry and Advanced Materials

In polymer chemistry, fluorinated monomers are used to synthesize polymers with desirable properties such as high thermal stability, chemical resistance, and low surface energy. While there is no specific information available on the use of this compound in polymer synthesis, it could potentially be used as a monomer or a modifying agent to impart fluorine-specific properties to a polymer backbone.

Liquid Crystal Research

Fluorinated compounds play a crucial role in the field of liquid crystal research. The introduction of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic properties, such as the clearing point, dielectric anisotropy, and viscosity. The dipole moment associated with the carbon-fluorine bond is a key factor in controlling the switching behavior of liquid crystals in display devices. Although direct application of this compound in liquid crystal synthesis is not documented, its structure is analogous to other fluorinated phenols that are used as precursors for liquid crystalline materials.

Advanced Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound in various matrices are crucial for its application in research and industry. Advanced analytical techniques offer the necessary sensitivity and selectivity for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound. The methodology typically involves the separation of the analyte in a gaseous mobile phase followed by its detection based on its mass-to-charge ratio. For phenolic compounds, a derivatization step is often employed to increase volatility and improve chromatographic peak shape. researchgate.net One common derivatization agent is pentafluorobenzyl bromide (PFBBr), which reacts with the hydroxyl group of the phenol to form a less polar ether. epa.gov

The use of high-resolution mass spectrometry (HRMS) in conjunction with GC can provide highly accurate mass measurements, aiding in the unambiguous identification of the compound and its metabolites or degradation products in complex samples. nih.gov While specific methods for this compound are not extensively documented, established protocols for other phenols can be adapted.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Setting |

|---|---|

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Derivatization Agent | Pentafluorobenzyl bromide (PFBBr) |

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For the analysis of this compound, reversed-phase HPLC is the most common approach. chromatographyonline.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. acs.org

Detection can be achieved using a variety of detectors. A UV-Vis detector is suitable due to the aromatic nature of the phenol, though for higher sensitivity and selectivity, a fluorescence detector can be used after derivatization with a fluorescent tag. nih.gov Mass spectrometry can also be coupled with HPLC (LC-MS) for definitive identification and quantification, especially in complex matrices. acs.orgnih.gov The presence of the fluorine atom can be exploited in detection methods like ¹⁹F NMR, which can be used to track fluorinated compounds and their transformation products. acs.orgnih.govnih.gov

Table 2: Representative HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV-Vis at a specific wavelength (e.g., 270-280 nm) or Mass Spectrometer |

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of phenolic compounds. nih.gov These methods are based on the oxidation of the phenolic hydroxyl group at an electrode surface. researchgate.net For this compound, a sensor could be developed using a modified electrode to enhance selectivity and sensitivity.

Potential modifications include the use of nanomaterials such as gold nanoparticles, carbon nanotubes, or graphene, which can increase the electrode's surface area and catalytic activity. uniroma1.it Molecularly imprinted polymers (MIPs) could also be synthesized to create recognition sites specific to the this compound molecule, leading to a highly selective sensor. The electrochemical response, typically measured by techniques like cyclic voltammetry or differential pulse voltammetry, would be proportional to the concentration of the analyte. mdpi.com

Future Directions and Interdisciplinary Research Opportunities

The unique properties of this compound suggest its potential in various interdisciplinary research fields, from materials science to environmental chemistry.

The incorporation of fluorine into molecules can lead to materials with unique properties such as low surface tension, high thermal stability, and both hydrophobic and lipophobic characteristics. nih.govmdpi.com These properties make this compound a candidate for inclusion in nanotechnology and the development of hybrid materials.